Regelidine

Description

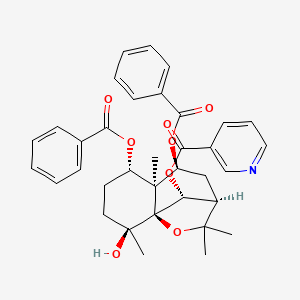

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,5S,6S,7S,9R,12R)-5,7-dibenzoyloxy-2-hydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37NO8/c1-32(2)25-20-27(42-30(38)23-14-9-6-10-15-23)34(4)26(41-29(37)22-12-7-5-8-13-22)17-18-33(3,40)35(34,44-32)28(25)43-31(39)24-16-11-19-36-21-24/h5-16,19,21,25-28,40H,17-18,20H2,1-4H3/t25-,26+,27+,28-,33+,34+,35+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSHQEJWMYSZEP-IMIUDZSCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C3(C(CCC(C3(C2OC(=O)C4=CN=CC=C4)O1)(C)O)OC(=O)C5=CC=CC=C5)C)OC(=O)C6=CC=CC=C6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]([C@@]2([C@]13[C@@H]([C@@H](C[C@@H]2OC(=O)C4=CC=CC=C4)C(O3)(C)C)OC(=O)C5=CN=CC=C5)C)OC(=O)C6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Regelidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regelidine, a sesquiterpenoid pyridine alkaloid isolated from the stems of Tripterygium regelii, has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antiproliferative action. This technical guide synthesizes the current understanding of Regelidine's mechanism of action, focusing on its effects on cellular proliferation and inflammatory signaling pathways. While research is ongoing, this document provides a comprehensive overview of the existing data, experimental methodologies, and putative signaling cascades involved in the therapeutic potential of Regelidine.

Introduction

Regelidine is a natural product belonging to the diverse family of sesquiterpene pyridine alkaloids.[1] These compounds, derived from plants of the Tripterygium genus, have a long history in traditional medicine and have been the subject of significant scientific investigation for their potent immunosuppressive, anti-inflammatory, and anti-cancer properties. This guide will delve into the specific molecular mechanisms that underpin the observed biological effects of Regelidine, with a focus on data relevant to researchers and professionals in drug development.

Antiproliferative and Anti-inflammatory Activities

Regelidine and its analogs have shown inhibitory effects on the proliferation of specific cell types, particularly those involved in inflammatory diseases such as rheumatoid arthritis.

Quantitative Data on Bioactivity

The antiproliferative and anti-inflammatory activities of Regelidine and related compounds from Tripterygium regelii have been quantified in various in vitro assays. The available data is summarized in the table below for comparative analysis.

| Compound | Cell Line | Assay | Concentration | Effect | IC50 Value |

| Dimacroregeline B | MH7A (Human Rheumatoid Arthritis Synovial Fibroblast) | Proliferation Assay | 20 µM | Inhibition of proliferation | Not Reported |

| Triptregeline C | A549T (Taxol-resistant human lung carcinoma) | Cytotoxicity Assay | Not applicable | Weak cytotoxic effect | 29.4 - 54.4 µM |

| Triptregeline H | A549T (Taxol-resistant human lung carcinoma) | Cytotoxicity Assay | Not applicable | Weak cytotoxic effect | 29.4 - 54.4 µM |

Note: Dimacroregeline B is a dimacrolide sesquiterpene pyridine alkaloid also isolated from Tripterygium regelii and is structurally related to Regelidine.[1][2]

Mechanism of Action: Signaling Pathways

While the direct molecular targets of Regelidine are yet to be fully elucidated, the anti-inflammatory and antiproliferative effects of compounds from the Tripterygium genus are often attributed to the modulation of key signaling pathways. The primary putative pathway for Regelidine's action is the inhibition of the NF-κB signaling cascade.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, cell proliferation, and survival. Many natural products with anti-inflammatory properties exert their effects by inhibiting this pathway. Although direct evidence for Regelidine is still emerging, related compounds from Tripterygium species have been shown to inhibit NF-κB activation. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This, in turn, prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Caption: Putative mechanism of Regelidine on the NF-κB signaling pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. Below are generalized protocols for assays relevant to the study of Regelidine's mechanism of action, based on standard laboratory practices.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Plate MH7A cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Regelidine (or Dimacroregeline B) and a vehicle control (e.g., DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

NF-κB Reporter Assay

-

Cell Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Compound Treatment: After 24 hours, pre-treat the cells with Regelidine for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the stimulated control.

Caption: Generalized experimental workflows for key in vitro assays.

Conclusion and Future Directions

Regelidine, a sesquiterpenoid pyridine alkaloid from Tripterygium regelii, demonstrates promising antiproliferative and anti-inflammatory activities. Current evidence suggests that its mechanism of action likely involves the modulation of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. However, further research is imperative to definitively identify the direct molecular targets of Regelidine and to fully delineate the downstream signaling cascades it affects. Future studies should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the direct binding partners of Regelidine.

-

Quantitative Pharmacological Profiling: Determining the IC50 and Ki values of Regelidine in a broader range of cell lines and against specific molecular targets.

-

In Vivo Efficacy: Evaluating the therapeutic potential of Regelidine in animal models of inflammatory diseases and cancer.

A comprehensive understanding of Regelidine's mechanism of action will be instrumental in its potential development as a novel therapeutic agent.

References

Unveiling the Bioactive Potential of Tripterygium regelii: A Technical Overview

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases reveals a significant lack of information regarding the specific biological activity of a compound referred to as "Regelidine." Its existence as a distinct, studied molecule with characterized pharmacological effects could not be verified. Therefore, this technical guide will focus on the well-documented biological activities of extracts and other identified bioactive compounds from its source, the plant Tripterygium regelii, and the closely related, extensively studied Tripterygium wilfordii. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this plant genus.

Introduction to Tripterygium regelii

Tripterygium regelii is a medicinal plant native to Korea and Japan that has been utilized in traditional medicine for its purported anti-inflammatory and anti-cancer properties.[1] The genus Tripterygium is known to be a rich source of a wide array of bioactive natural products, with over 300 compounds identified, including diterpenoids, triterpenoids, sesquiterpenes, and alkaloids.[2] Among these, triptolide and celastrol are two of the most extensively studied compounds, primarily from the more widely researched Tripterygium wilfordii, and are considered to be major contributors to the plant's pharmacological effects.[2][3] Research into Tripterygium extracts and their constituents has revealed significant potential in treating autoimmune diseases, inflammation, and cancer.[2][4]

Key Biological Activities of Tripterygium regelii and its Congeners

The bioactive compounds found in Tripterygium species exhibit a broad spectrum of pharmacological activities. The primary areas of investigation include their anti-inflammatory, immunosuppressive, anti-cancer, and antioxidant effects.

Anti-inflammatory and Immunosuppressive Activity

Extracts from the Tripterygium genus are well-known for their potent anti-inflammatory and immunosuppressive properties, which are largely attributed to compounds like triptolide.[2] These effects are the basis for their traditional and modern use in treating autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus.[2][4] Diterpene quinoids, including triptoquinones A-F isolated from T. regelii, have also been reported to possess anti-inflammatory activities.[1]

Anti-Cancer Activity

Numerous compounds isolated from Tripterygium species have demonstrated significant anti-cancer properties. Triptolide, for instance, exhibits anti-leukemic activity and modulates various signaling pathways involved in cancer cell proliferation, invasion, and angiogenesis.[3] Sesquiterpenes such as triptofordin F-2, triptogelin A-1, and triptogelin C-1 from T. regelii have also shown anticancer activities.[1] Furthermore, diterpene-quinones like triptoquinone A and B have been shown to inhibit the growth of P-388 leukemia cells in vitro.[1]

Antioxidant and Neuroprotective Effects

A study on an extract of Tripterygium regelii (TRE) highlighted its considerable antioxidant and neuroprotective capabilities. The extract was found to possess significant amounts of phenolics and flavonoids and demonstrated potent radical scavenging activity.[1] This antioxidant activity is believed to underlie its protective effects against hydrogen peroxide-induced injury in human dopaminergic cells (SH-SY5Y), suggesting a potential therapeutic avenue for neurodegenerative diseases.[1]

Regulation of Lipid Metabolism

A methanol extract of Tripterygium regelii leaves (TR-LM) has been shown to reduce intracellular levels of triacylglycerol (TG) and cholesterol in HepG2 cells.[5] This effect is achieved through the downregulation of key lipogenic genes, including SREBP-1 and SREBP2, and their target enzymes.[5] These findings suggest that T. regelii extracts could be beneficial in managing hyperlipidemia and related metabolic disorders.[5]

Quantitative Data on Biological Activity

The following table summarizes the quantitative data available from a study on the antioxidant activity of a Tripterygium regelii extract (TRE).[1]

| Parameter | Test Substance | Result (IC50 or Capacity) |

| Reducing Power | TRE | 52.51 ± 0.21 µg |

| Reducing Power | Quercetin (Positive Control) | 43.21 ± 0.96 µg |

| Reducing Power | Vitamin C (Positive Control) | 24.00 ± 0.32 µg |

| DPPH Radical Scavenging Activity | TRE | 47.83 µg |

| H2O2 Scavenging Capacity | TRE | 57.68 ± 3.61 µM × µg-1 min-1 |

Experimental Protocols

Preparation of Tripterygium regelii Extract (TRE) for Antioxidant and Neuroprotective Studies

The dried aerial parts of Tripterygium regelii were ground into a fine powder and extracted with 80% methanol at room temperature for 48 hours. The extract was then filtered, and the solvent was evaporated under reduced pressure using a rotary evaporator. The resulting dried extract was stored at -20°C until use. For cell culture experiments, the dried extract was dissolved in dimethyl sulfoxide (DMSO).

DPPH Radical Scavenging Assay

The free radical scavenging activity of the TRE was measured using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay. A 0.1 mM solution of DPPH in methanol was prepared. An aliquot of the TRE at various concentrations was added to the DPPH solution. The mixture was shaken and allowed to stand at room temperature for 30 minutes in the dark. The absorbance was measured at 517 nm using a spectrophotometer. The percentage of scavenging activity was calculated as: [(A0 - A1) / A0] × 100, where A0 is the absorbance of the control (DPPH solution without extract) and A1 is the absorbance of the sample.

Cell-Based Assay for Lipid Metabolism in HepG2 Cells

Human hepatoma HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To induce lipogenesis, the cells were treated with a high concentration of glucose. The cells were then treated with the methanol extract of T. regelii leaves (TR-LM) at various concentrations. After the treatment period, the intracellular lipid content was measured. The expression of lipogenic genes such as SREBP-1, SREBP2, and their target enzymes was analyzed using quantitative real-time PCR (qRT-PCR) and Western blotting.

Signaling Pathways and Experimental Workflows

SREBP-Mediated Regulation of Lipid Metabolism by T. regelii Extract

The methanol extract of T. regelii leaves has been shown to downregulate the expression of Sterol Regulatory Element-Binding Proteins (SREBPs), which are key transcription factors in the synthesis of cholesterol and fatty acids. The diagram below illustrates the proposed mechanism.

Caption: Proposed mechanism of T. regelii extract in regulating lipid metabolism.

Experimental Workflow for Assessing Neuroprotective Effects

The following diagram outlines the general workflow used to evaluate the neuroprotective effects of the Tripterygium regelii extract against oxidative stress in a neuronal cell line.

Caption: Workflow for evaluating the neuroprotective effects of T. regelii extract.

Conclusion and Future Directions

While the specific biological activity of "Regelidine" remains uncharacterized, the plant from which it is reportedly isolated, Tripterygium regelii, along with the broader Tripterygium genus, represents a significant source of potent bioactive compounds. The documented anti-inflammatory, immunosuppressive, anti-cancer, antioxidant, and metabolic regulatory effects of its extracts and identified constituents warrant further investigation. Future research should focus on the isolation and detailed pharmacological characterization of individual compounds from Tripterygium regelii to identify novel therapeutic leads. Elucidating the precise mechanisms of action and signaling pathways modulated by these compounds will be crucial for their potential development into clinically useful agents. Furthermore, comprehensive toxicological studies are essential, given the known toxicity associated with some Tripterygium-derived compounds like triptolide.

References

- 1. Antioxidant Activity and Protective Effects of Tripterygium regelii Extract on Hydrogen Peroxide-Induced Injury in Human Dopaminergic Cells, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Research progress on chemical constituents and quality control of Tripterygium wilfordii preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tripterygium regelii decreases the biosynthesis of triacylglycerol and cholesterol in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Origin of Regelidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regelidine, a naturally occurring sesquiterpene alkaloid, has emerged as a molecule of interest within the scientific community. This technical guide provides a comprehensive overview of the origin, chemical properties, and biological activities of Regelidine. It is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document summarizes the available quantitative data, outlines experimental protocols for its isolation, and proposes a potential mechanism of action based on current understanding of its chemical class.

Introduction

Regelidine is a member of the dihydro-β-agarofuran sesquiterpenoid class of natural products. These compounds are predominantly found in plants of the Celastraceae family and are known for their complex chemical structures and diverse biological activities. Regelidine itself is a nicotinoyl sesquiterpene alkaloid, indicating a structural combination of a sesquiterpene core and a nicotinoyl moiety.[1] This unique structure contributes to its potential pharmacological properties.

Discovery and Origin

Regelidine was first isolated from the roots and stems of Tripterygium regelii, a plant species distributed in Northeast Asia, including parts of China, Korea, and Japan.[2] The initial structural elucidation of Regelidine was reported in 1987 in the Chemical & Pharmaceutical Bulletin. This seminal work described it as a novel 6-nicotinoyl dihydroagarofuran sesquiterpene alkaloid. The structure was determined using 1H- and 13C-NMR spectrometry and confirmed by X-ray crystallography, with its absolute configuration established through the anomalous dispersion method.

Chemical Properties

A summary of the key chemical properties of Regelidine is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₅H₃₇NO₈ | [3] |

| Molecular Weight | 599.7 g/mol | [3] |

| CAS Number | 114542-54-0 | [3] |

| PubChem CID | 13968328 | [1] |

| Chemical Family | Alkaloids; Sesquiterpenoids | [3] |

Biological Activities of Dihydro-β-agarofuran Sesquiterpenoids

While specific quantitative biological data for Regelidine remains limited in publicly accessible literature, the broader class of dihydro-β-agarofuran sesquiterpenoids, to which Regelidine belongs, has been reported to exhibit a range of biological activities. These include cytotoxic, anti-inflammatory, and neuroprotective effects.

Cytotoxic Activity

Numerous dihydro-β-agarofuran sesquiterpenoids isolated from Tripterygium species have demonstrated cytotoxic effects against various cancer cell lines. For instance, a related compound, dimacroregeline B, also isolated from Tripterygium regelii, has been shown to inhibit the proliferation of human rheumatoid arthritis synovial fibroblast (MH7A) cells at a concentration of 20 μM.[2][4][5]

Anti-Inflammatory Activity

The anti-inflammatory properties of dihydro-β-agarofuran sesquiterpenoids are a significant area of research. These compounds are believed to exert their effects through the modulation of key inflammatory pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a primary regulator of the inflammatory response, and its inhibition is a common mechanism for anti-inflammatory drugs.[6][7][8][9][10] While not directly demonstrated for Regelidine, it is plausible that it may also interact with this pathway.

Neuroprotective Effects

Several dihydro-β-agarofuran sesquiterpenes have been investigated for their neuroprotective potential.[11][12][13][14] Studies on extracts from Tripterygium regelii have indicated protective effects against hydrogen peroxide-induced injury in human dopaminergic cells (SH-SY5Y), suggesting antioxidant and neuroprotective actions that could be relevant in the context of neurodegenerative diseases.[15]

Experimental Protocols

General Isolation Protocol for Dihydro-β-agarofuran Sesquiterpenoids from Tripterygium regelii

The following is a generalized protocol for the isolation of dihydro-β-agarofuran sesquiterpenoids from the stems of Tripterygium regelii, based on published methods for related compounds.[4]

-

Extraction:

-

Air-dried and powdered stems of T. regelii are extracted with methanol at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

-

Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

-

Chromatography:

-

The ethyl acetate fraction, which typically contains the sesquiterpenoids, is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, with a mixture of petroleum ether and acetone, is used to separate the components into different fractions.

-

-

Purification:

-

Fractions containing the compounds of interest are further purified using repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).

-

-

Structure Elucidation:

-

The structure of the isolated compounds is determined using spectroscopic methods, including 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS).

-

Potential Signaling Pathway

Based on the known anti-inflammatory activity of related dihydro-β-agarofuran sesquiterpenoids, a plausible mechanism of action for Regelidine involves the inhibition of the NF-κB signaling pathway. This pathway is a central mediator of inflammation.

Hypothesized NF-κB Inhibition by Regelidine.

Synthesis

To date, a total synthesis of Regelidine has not been reported in the scientific literature. The complex, highly substituted, and stereochemically rich structure of Regelidine presents a significant challenge for synthetic chemists. Future research may focus on developing a synthetic route to enable the production of Regelidine and its analogs for further biological evaluation.

Conclusion

Regelidine is a structurally intriguing natural product with potential for further investigation as a lead compound in drug discovery. Its origin from Tripterygium regelii, a plant with a history in traditional medicine, underscores the importance of natural sources for novel therapeutic agents. While the full biological profile of Regelidine is yet to be elucidated, the known activities of related dihydro-β-agarofuran sesquiterpenoids provide a strong rationale for continued research into its cytotoxic, anti-inflammatory, and neuroprotective properties. The development of a total synthesis would be a significant milestone, facilitating more extensive biological studies and the exploration of its therapeutic potential.

References

- 1. Phytochemical: Regelidine [caps.ncbs.res.in]

- 2. Dimacrolide Sesquiterpene Pyridine Alkaloids from the Stems of Tripterygium regelii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorlab.com [biorlab.com]

- 4. researchgate.net [researchgate.net]

- 5. Dimacrolide Sesquiterpene Pyridine Alkaloids from the Stems of Tripterygium regelii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. bosterbio.com [bosterbio.com]

- 11. Neuroprotective Dihydro-β-agarofuran-Type Sesquiterpenes from the Seeds of Euonymus maackii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Neuroprotective Dihydroagarofuran Sesquiterpene Derivatives from the Leaves of Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 15. Antioxidant Activity and Protective Effects of Tripterygium regelii Extract on Hydrogen Peroxide-Induced Injury in Human Dopaminergic Cells, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Regelidine: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regelidine, a complex sesquiterpenoid alkaloid isolated from Tripterygium regelii, presents a compelling profile for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and known biological activities. While experimental data on its pharmacokinetics and pharmacodynamics remain limited, this document consolidates the available information and outlines established experimental protocols relevant to its potential therapeutic applications. Particular focus is given to its potential anti-inflammatory and anti-proliferative effects, with an exploration of associated signaling pathways.

Introduction

Regelidine is a naturally occurring compound belonging to the dihydro-β-agarofuran class of sesquiterpenoid alkaloids.[1] It is isolated from the stems and roots of Tripterygium regelii, a plant used in traditional medicine.[2][3] The intricate structure of Regelidine, featuring a highly oxygenated tricyclic core, has attracted interest for its potential biological activities. This guide aims to provide a detailed technical resource for researchers exploring the therapeutic potential of Regelidine.

Structure and Physicochemical Properties

The chemical structure of Regelidine is characterized by a dihydro-β-agarofuran sesquiterpenoid core, esterified with two benzoyloxy groups and a pyridine-3-carboxylate moiety. Its systematic IUPAC name is [(1S,2S,5S,6S,7S,9R,12R)-5,7-dibenzoyloxy-2-hydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.0¹,⁶]dodecan-12-yl] pyridine-3-carboxylate.[4]

Table 1: Physicochemical Properties of Regelidine

| Property | Value | Source |

| CAS Number | 114542-54-0 | [4] |

| Molecular Formula | C₃₅H₃₇NO₈ | [4] |

| Molecular Weight | 599.7 g/mol | [4] |

| Appearance | Powder | [3] |

| Purity | >98% (HPLC) | [4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Storage Conditions | Room temperature for solid. Stock solutions: -80°C (6 months), -20°C (1 month, protect from light). | [5] |

Biological Activities and Pharmacodynamics

The biological activities of Regelidine are not yet extensively characterized. However, studies on related compounds from Tripterygium species suggest potential anti-inflammatory and anti-proliferative effects.

Anti-proliferative Activity

Several sesquiterpene pyridine alkaloids isolated from Tripterygium regelii have demonstrated anti-proliferative effects against the human rheumatoid arthritis synovial fibroblast cell line (MH7A). While specific IC₅₀ values for Regelidine are not reported in the available literature, related macrocyclic sesquiterpene pyridine alkaloids have shown to reduce the viability of MH7A cells at a concentration of 20 μM. This suggests that Regelidine may possess similar cytostatic or cytotoxic properties against these cells, which play a key role in the pathogenesis of rheumatoid arthritis.

Potential Mechanism of Action: Signaling Pathway Modulation

The precise molecular targets and signaling pathways modulated by Regelidine are still under investigation. However, based on the activities of structurally similar compounds from the same plant family, it is hypothesized that Regelidine may exert its effects through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

-

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. Its inhibition is a key therapeutic strategy for many inflammatory diseases. Some sesquiterpene pyridine alkaloids from Tripterygium wilfordii have been shown to inhibit the NF-κB pathway with IC₅₀ values in the micromolar range.

-

MAPK Signaling Pathway: The MAPK cascade is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In the context of rheumatoid arthritis, the p38 MAPK pathway, in particular, is a key mediator of inflammatory cytokine production in synovial fibroblasts.

Further research is required to definitively identify the signaling pathways directly affected by Regelidine.

Pharmacokinetics (ADME)

There is currently no published experimental data on the absorption, distribution, metabolism, and excretion (ADME) of Regelidine. However, general pharmacokinetic properties can be inferred from its chemical structure and the known behavior of similar natural products.

Table 2: Predicted ADME Properties of Regelidine (In Silico)

| ADME Parameter | Predicted Property/Consideration |

| Absorption | The large molecular weight and multiple ester groups may limit oral bioavailability. Permeability is likely to be a key factor. |

| Distribution | High lipophilicity, as suggested by its solubility profile, may lead to extensive tissue distribution. Plasma protein binding is expected to be significant. |

| Metabolism | The ester linkages are susceptible to hydrolysis by esterases in the plasma and liver. Cytochrome P450 enzymes are likely to be involved in the metabolism of the core sesquiterpenoid and pyridine moieties. |

| Excretion | Metabolites are likely to be excreted renally and/or via the biliary route. |

These are predictions and require experimental verification.

Toxicology

No specific toxicology studies on Regelidine have been reported in the public domain. As with any novel compound, a comprehensive toxicological evaluation is necessary to determine its safety profile.

Table 3: Recommended In Vitro and In Vivo Toxicology Studies for Regelidine

| Study Type | Purpose |

| In Vitro | |

| Ames Test (Bacterial Reverse Mutation Assay) | To assess mutagenic potential. |

| hERG Assay | To evaluate the potential for cardiac QT interval prolongation. |

| Cytochrome P450 Inhibition Assay | To determine the potential for drug-drug interactions. |

| In Vivo | |

| Acute Toxicity (e.g., in mice) | To determine the LD₅₀ and identify signs of acute toxicity. |

| Subchronic Toxicity (e.g., 28-day study in rats) | To evaluate the effects of repeated dosing on various organs and establish a No-Observed-Adverse-Effect Level (NOAEL). |

Synthesis

The total synthesis of the core dihydro-β-agarofuran scaffold has been a subject of interest in synthetic organic chemistry. These syntheses often involve complex, multi-step sequences to construct the tricyclic ring system with the correct stereochemistry. However, a specific and complete total synthesis of Regelidine, including the installation of the ester side chains, has not been detailed in the available literature. The synthesis would likely involve the late-stage esterification of a highly functionalized dihydro-β-agarofuran intermediate.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of Regelidine are not available. However, based on the reported activities of related compounds, the following standard assays would be appropriate for its characterization.

Cell Viability/Proliferation Assay (MTT or CCK-8)

This assay is used to assess the effect of Regelidine on the viability and proliferation of cells, such as the MH7A cell line.

-

Cell Seeding: Plate MH7A cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Regelidine (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

NF-κB Reporter Assay

This assay is used to determine if Regelidine inhibits the NF-κB signaling pathway.

-

Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or MH7A) with a reporter plasmid containing an NF-κB response element upstream of a luciferase gene.

-

Compound Treatment: Pre-treat the transfected cells with various concentrations of Regelidine for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α).

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid) and calculate the percentage of inhibition relative to the stimulated control.

Western Blot for MAPK Pathway Activation

This technique is used to assess the phosphorylation status of key proteins in the MAPK pathway.

-

Cell Treatment: Treat cells (e.g., MH7A) with Regelidine for various times and at different concentrations, followed by stimulation with an appropriate agonist (e.g., TNF-α).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-ERK, ERK).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of Regelidine on the phosphorylation of MAPK proteins.

Conclusion

Regelidine is a structurally complex natural product with potential therapeutic applications, particularly in the area of inflammatory diseases like rheumatoid arthritis. While preliminary data from related compounds are promising, a significant amount of research is still required to fully elucidate its pharmacological profile. This technical guide serves as a foundational resource to guide future in-depth studies into the physicochemical properties, pharmacokinetics, pharmacodynamics, and safety of Regelidine. The experimental protocols and hypothesized mechanisms of action outlined herein provide a roadmap for the systematic evaluation of this intriguing molecule.

References

Regelidine: An Obscure Natural Compound with Undetermined Therapeutic Potential

Despite interest in its origins from the medicinal plant Tripterygium regelii, a comprehensive understanding of the natural product Regelidine, including its mechanism of action and potential therapeutic targets, remains elusive. A thorough review of available scientific literature reveals a significant lack of data, precluding the development of an in-depth technical guide for researchers and drug development professionals at this time.

Regelidine is identified as a dihydro-β-agarofuran sesquiterpene polyester isolated from the stems of Tripterygium regelii[1]. This plant genus, Tripterygium, is known for producing a variety of bioactive compounds with potential medicinal properties. However, beyond its chemical classification and origin, specific details regarding Regelidine's pharmacological activity are not publicly documented.

Initial investigations to gather information on Regelidine's therapeutic targets, associated signaling pathways, and quantitative data such as binding affinities or efficacy in experimental models have yielded no specific results. The current body of scientific literature does not contain detailed studies on its mechanism of action, nor are there any registered clinical trials investigating its therapeutic use.

The absence of this foundational data makes it impossible to construct the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways. Further fundamental research is required to elucidate the basic pharmacology of Regelidine before its therapeutic potential can be seriously considered and documented.

It is important to note that searches for "Regelidine" may inadvertently retrieve information for other similarly named but chemically and functionally distinct therapeutic agents. Researchers are advised to exercise caution and verify the identity of the compound in any retrieved literature.

Future research into Regelidine would need to begin with foundational in vitro and in vivo studies to identify its molecular targets and characterize its effects on cellular pathways. Such studies would be the first step toward understanding if this natural product holds any promise for future drug development. Until such research is conducted and published, the potential therapeutic targets of Regelidine will remain unknown.

References

The In Vitro Profile of Regelidine: An Analysis of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regelidine is a natural product isolated from the stems of Tripterygium regelii. While the genus Tripterygium is known for producing a variety of bioactive compounds with therapeutic potential, specific in vitro data on Regelidine itself is not extensively available in publicly accessible scientific literature. This guide aims to provide a comprehensive overview of the current landscape of research surrounding Regelidine, including context from related compounds and general methodologies relevant to its potential investigation.

Quantitative Data Summary

A thorough review of scientific databases and literature reveals a conspicuous absence of quantitative in vitro data for Regelidine. Key metrics typically used to characterize the activity of a compound, such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), Kd (dissociation constant), and specific percentage inhibition or activation in various assays, have not been published for Regelidine.

Consequently, a structured table summarizing such quantitative data cannot be compiled at this time. Researchers are encouraged to consider this as a significant knowledge gap and an opportunity for novel investigation.

Experimental Protocols

Given the lack of specific published studies on Regelidine, this section will outline general experimental protocols that would be appropriate for characterizing its in vitro effects. These methodologies are based on standard practices in pharmacology and drug discovery for natural products.

Cytotoxicity and Cell Viability Assays

A primary step in evaluating a new compound is to determine its effect on cell viability.

Protocol: MTT Assay

-

Cell Culture: Plate cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Regelidine in appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of Regelidine. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Anti-inflammatory Assays

Many natural products from Tripterygium species exhibit anti-inflammatory properties. Assays to investigate this potential for Regelidine are crucial.

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Seed macrophage-like cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of Regelidine for a specified time (e.g., 1-2 hours).

-

Inflammatory Stimulus: Add LPS to the wells (except for the negative control) to induce an inflammatory response and nitric oxide production.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent A and Griess reagent B.

-

Data Acquisition: Measure the absorbance at approximately 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite.

-

Data Analysis: Determine the inhibitory effect of Regelidine on NO production. A cell viability assay should be performed in parallel to ensure the observed effects are not due to cytotoxicity.

Signaling Pathways and Visualizations

As there is no published information on the signaling pathways modulated by Regelidine, this section will present a hypothetical workflow for investigating its mechanism of action, which could be relevant for future studies.

Experimental Workflow for Mechanism of Action Studies

The following diagram illustrates a logical progression for elucidating the potential mechanism of action of Regelidine, assuming initial screening reveals cytotoxic or anti-inflammatory activity.

Caption: A logical workflow for investigating the in vitro mechanism of action of Regelidine.

Hypothetical Anti-inflammatory Signaling Pathway

Based on the known activities of other compounds from Tripterygium species, a common target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. The following diagram illustrates a simplified representation of this pathway, which could be a potential area of investigation for Regelidine.

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for Regelidine's anti-inflammatory effects.

Conclusion and Future Directions

The current body of scientific literature lacks specific in vitro data on the biological effects of Regelidine. While its origin from Tripterygium regelii suggests potential cytotoxic and anti-inflammatory properties, these need to be experimentally validated. The protocols and hypothetical pathways outlined in this guide provide a framework for future research that is necessary to elucidate the pharmacological profile of Regelidine. Such studies will be instrumental in determining its potential as a therapeutic agent and for guiding further drug development efforts.

An In-depth Technical Guide to the Signaling Pathway Modulation by Bioactive Compounds from Tripterygium Species

A Note on Regelidine: As of late 2025, specific information regarding the signaling pathway modulation of Regelidine, a natural product isolated from Tripterygium regelii, is not available in the public scientific literature. Regelidine is cataloged with CAS Number 114542-54-0.[1] While direct research on Regelidine is scarce, the genus Tripterygium is a rich source of other well-studied bioactive compounds with potent anti-inflammatory and immunosuppressive properties. This guide will focus on the core signaling pathways modulated by the major active constituents of Tripterygium species, such as triptolide and celastrol, which are likely to share mechanistic similarities with other compounds from the same genus.

The extracts from Tripterygium plants have been utilized in traditional Chinese medicine for addressing autoimmune and inflammatory conditions.[2] Modern research has identified over 300 compounds within this genus, with terpenoids and alkaloids being the most prominent.[2] The primary mechanism of action for the most potent of these compounds is the suppression of pro-inflammatory gene expression.[2]

Core Signaling Pathway Modulation: The NF-κB Axis

The central signaling pathway targeted by major Tripterygium compounds, including triptolide and celastrol, is the Nuclear Factor-kappa B (NF-κB) pathway.[2][3][4][5][6] NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses.[2]

Under basal conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitor, IκB. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2] Bioactive compounds from Tripterygium interfere with this process at multiple levels.

Diagram: Overview of NF-κB Signaling Pathway Inhibition by Tripterygium Compounds

Caption: Inhibition of the NF-κB signaling pathway by Tripterygium compounds.

Quantitative Data on the Effects of Tripterygium Compounds

The following tables summarize quantitative data from studies on the bioactive compounds from Tripterygium species.

Table 1: Inhibition of Pro-inflammatory Cytokine Production

| Compound | Cell Type/Model | Stimulus | Cytokine Inhibited | IC₅₀ / Concentration | Reference |

| Triptolide | Human T-cells | - | IL-2 Production | - | [2] |

| Triptolide | Murine Macrophages | LPS | TNF-α Production | ~10 nM | [2] |

| Celastrol | STZ-induced diabetic rats | - | Reduces levels of inflammatory markers | - | [4] |

| Total Alkaloids of Tripterygium wilfordii (ATW) | Collagen-induced arthritis rats | - | IL-6, IL-8, TNF-α in serum | Significant reduction | [5] |

| Tripterygium Glycoside Tablets (TGT) & Triptolide (TP) | EAE Mice | - | IL-17A, IFN-γ, TNF-α, IL-6 | Significant decrease | [7] |

Table 2: Effects on Cell Viability and Proliferation

| Compound | Cell Line | Effect | Concentration | Reference |

| Triptolide | T-cells | Induction of apoptosis | - | [2] |

| Celastrol | Various cancer cell lines | Potent anticancer activity | - | [8] |

| Various triterpenoids from T. regelii | MCF-7 (human breast cancer) | Inhibition of proliferation | 10 μM | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to study the effects of Tripterygium compounds.

Protocol 1: Measurement of Cytokine Levels by ELISA

This protocol is adapted from studies investigating the anti-inflammatory effects of Tripterygium alkaloids.[5]

-

Sample Collection: Serum is collected from control and treated animal models (e.g., collagen-induced arthritis rats).

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6). Incubate overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add diluted serum samples and standards to the wells. Incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP). Incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the substrate solution (e.g., TMB). Incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis: Calculate cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Diagram: Experimental Workflow for Cytokine Measurement by ELISA

Caption: A generalized workflow for an enzyme-linked immunosorbent assay (ELISA).

Protocol 2: Immunohistochemistry for NF-κB Expression in Tissue

This method is used to visualize the expression and localization of proteins within tissue sections, as described in studies on Tripterygium alkaloids.[5]

-

Tissue Preparation:

-

Fix joint tissue samples in 10% neutral buffered formalin.

-

Dehydrate the samples through a graded series of ethanol.

-

Clear the samples in xylene.

-

Embed the samples in paraffin wax.

-

Cut thin sections (e.g., 4-5 µm) using a microtome and mount them on slides.

-

-

Staining Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the antigenic sites (e.g., by heating in citrate buffer).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate the sections with a primary antibody against NF-κB overnight at 4°C.

-

Wash the slides.

-

Incubate with a biotinylated secondary antibody.

-

Wash the slides.

-

Incubate with a streptavidin-HRP complex.

-

Wash the slides.

-

Develop the color with a chromogen substrate (e.g., DAB).

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount the slides.

-

-

Microscopy: Observe the stained sections under a light microscope to assess the expression and localization of NF-κB.

Other Relevant Signaling Pathways

While NF-κB is a primary target, compounds from Tripterygium also modulate other signaling pathways:

-

MAPK Pathway: Celastrol has been shown to regulate the MAPK/NF-κB pathway.[4]

-

PACAP/cAMP Signaling Pathway: Tripterygium glycoside tablets and triptolide have been found to alleviate experimental autoimmune encephalomyelitis in mice through the PACAP/cAMP signaling axis.[7] This pathway modulation also affects PKA, PI3K-AKT, and apoptosis-related signaling.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Active Compounds and Therapeutic Target of Tripterygium wilfordii Hook. f. in Attenuating Proteinuria in Diabetic Nephropathy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic effects of total alkaloids of Tripterygium wilfordii Hook f. on collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tripterygium Glycosides? [synapse.patsnap.com]

- 7. Tripterygium glycoside tablets and triptolide alleviate experimental autoimmune encephalomyelitis mice involving the PACAP/cAMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triterpenoids from the stems of Tripterygium regelii - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide on Early-Stage Research of Regelidine: An Assessment of Available Data

This technical guide addresses the current state of early-stage research on Regelidine, a natural product isolated from the plant Tripterygium regelii. A comprehensive search of scientific literature and chemical databases was conducted to gather all available information regarding its pharmacology, mechanism of action, and associated experimental data.

1. Executive Summary

Regelidine is a sesquiterpene alkaloid identified and structurally characterized in 1987. It is cataloged with the Chemical Abstracts Service (CAS) number 114542-54-0 and the molecular formula C₃₅H₃₇NO₈. Despite its confirmed existence and defined chemical structure, a thorough investigation of publicly accessible scientific literature reveals a significant absence of research into its biological activities. Key areas of early-stage drug development, including pharmacological effects, mechanism of action, quantitative bioactivity data, and associated signaling pathways, appear to be unpublished. Consequently, the core requirements for a detailed technical whitepaper—quantitative data tables, experimental protocols, and signaling pathway diagrams—cannot be fulfilled at this time due to the lack of available source material.

2. Identification and Chemical Properties

Regelidine was first isolated from the roots of Tripterygium regelii. Its structure as a new nicotinoyl sesquiterpene alkaloid was determined based on ¹H- and ¹³C-NMR spectrometry and confirmed by X-ray crystallography.

Table 1: Chemical Identification of Regelidine

| Identifier | Value |

| Compound Name | Regelidine |

| CAS Number | 114542-54-0 |

| Molecular Formula | C₃₅H₃₇NO₈ |

| Molecular Weight | 599.7 g/mol |

| Compound Class | Sesquiterpenoid Alkaloid |

| Natural Source | Tripterygium regelii |

3. Status of Pharmacological Research

Extensive searches for pharmacological data on Regelidine yielded no specific results. The primary focus of the available literature concerning this compound has been on its isolation and structural elucidation. There are no publicly available studies detailing:

-

In vitro activity: No data on binding affinities (Kᵢ, Kd), functional assays (IC₅₀, EC₅₀), or cytotoxic effects against cell lines were found.

-

In vivo activity: No studies in animal models describing efficacy, pharmacokinetics (ADME), or toxicology are present in the public domain.

-

Mechanism of Action: The molecular target(s) and signaling pathways modulated by Regelidine have not been described.

While the plant source, Tripterygium regelii, is known to produce a variety of bioactive compounds, including other alkaloids and triterpenoids with documented anti-inflammatory and cytotoxic effects, this research has not been extended to Regelidine itself in any published form.[1][2][3]

4. Logical Workflow for Future Investigation

Given the complete lack of pharmacological data for Regelidine, a logical workflow for its initial investigation would follow standard preclinical drug discovery protocols. The diagram below outlines a hypothetical experimental workflow for the early-stage evaluation of a novel natural product like Regelidine.

The request for an in-depth technical guide on the early-stage research of Regelidine cannot be fulfilled as the foundational research data is not available in the public domain. The scientific community's knowledge of Regelidine appears to be limited to its chemical structure and natural origin. No studies on its biological effects, mechanism of action, or potential therapeutic applications have been published. Therefore, any discussion of its pharmacology would be purely speculative. Future research, following a workflow similar to the one outlined above, would be required to generate the data necessary for such a technical guide.

References

Regelidine and its Putative Cytotoxic Effects: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature available as of late 2025 does not contain specific studies detailing the cytotoxic effects of Regelidine. Regelidine is a natural product isolated from the stems of Tripterygium regelii[1]. This guide, therefore, provides a comprehensive overview of the cytotoxic properties of other well-researched compounds isolated from the Tripterygium genus, particularly from Tripterygium regelii, to offer a foundational understanding of the potential biological activities of its constituents.

Introduction to Tripterygium regelii and its Bioactive Compounds

The plant genus Tripterygium has been a cornerstone of traditional Chinese medicine for centuries, utilized for its anti-inflammatory and immunosuppressive properties[2]. Modern scientific investigation has revealed that various species of this genus, including Tripterygium regelii, are rich sources of potent bioactive molecules with significant cytotoxic and anti-cancer activities[3][4]. These compounds fall into several classes, primarily diterpenoids, triterpenoids, and sesquiterpenes[2][3].

While Regelidine itself remains uncharacterized in terms of its cytotoxic profile, its source plant is known to produce a variety of compounds with established anti-tumor effects. This guide will focus on the most well-documented of these: Triptolide and Celastrol, as well as other cytotoxic triterpenoids isolated directly from Tripterygium regelii.

Cytotoxic Compounds from Tripterygium regelii and their Efficacy

Research has identified several compounds from Tripterygium regelii with demonstrable cytotoxic effects against various cancer cell lines.

Triterpenoids from Tripterygium regelii

A study on the triterpenoids from the stems of Tripterygium regelii evaluated their cytotoxic effects against the human breast cancer cell line MCF-7. The results indicated that several of these compounds exhibit significant inhibitory effects on cell proliferation[5].

Table 1: Cytotoxic Effects of Triterpenoids from Tripterygium regelii on MCF-7 Cells [5]

| Compound | Concentration (µM) | Inhibition Rate (%) | p-value |

| Triregeloic acid (3) | 10 | 24.1 | < 0.05 |

| Compound 5 | 10 | 69.6 | < 0.05 |

| Compound 6 | 10 | 72.8 | < 0.05 |

| Compound 8 | 10 | 21.6 | < 0.05 |

| Compound 9 | 10 | 23.1 | < 0.05 |

| Compound 10 | 10 | 43.3 | < 0.05 |

| Compound 14 | 10 | 25.5 | < 0.05 |

| Compound 16 | 10 | 23.5 | < 0.05 |

| Taxol (Positive Control) | 10 | 35.0 | < 0.05 |

Note: Compound numbers are as designated in the source publication. Compounds 5 and 6 showed more potent cytotoxic effects than the positive control, Taxol, at the same concentration.

Triptolide and Celastrol

Triptolide, a diterpenoid triepoxide, and Celastrol, a quinone methide triterpene, are the most extensively studied cytotoxic compounds from the Tripterygium genus[4][6]. Although not always isolated from T. regelii specifically in all studies, their presence in the genus is well-established.

-

Triptolide: Exhibits a broad spectrum of anti-cancer activity against both hematological malignancies and solid tumors[4]. It is known to inhibit proliferation and induce apoptosis in a wide array of cancer cell lines[4]. A water-soluble derivative of triptolide, Minnelide, has shown efficacy in blocking the growth of pancreatic cancer cells in vitro and reducing tumor size in vivo[7].

-

Celastrol: This compound also demonstrates potent antitumor activities, including the inhibition of proliferation and induction of apoptosis in various cancer cell lines such as leukemia, pancreatic, glioma, prostate, and breast cancers[4].

Mechanisms of Cytotoxicity

The cytotoxic effects of compounds derived from Tripterygium species are primarily mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which cytotoxic compounds eliminate cancer cells. Extracts from Tripterygium regelii and its purified components have been shown to induce apoptosis through multiple signaling pathways.

This pathway is a central mechanism for apoptosis induction by Tripterygium compounds. An extract of Tripterygium regelii was found to protect against hydrogen peroxide-induced injury in SH-SY5Y cells by inhibiting apoptosis through the mitochondrial-dependent pathway[3][8]. In cancer cells, compounds like Triptolide disrupt mitochondrial function, leading to cell death[9].

The key events in this pathway include:

-

Disruption of Mitochondrial Membrane Potential: Treatment with Tripterygium compounds can lead to the loss of the mitochondrial membrane potential[9][10].

-

Regulation of Bcl-2 Family Proteins: These compounds up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2[3][8][10]. This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization.

-

Cytochrome c Release: The change in membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase[3][8]. Caspase-9 then activates executioner caspases, such as caspase-3[3][8][10].

Caption: Mitochondrial (Intrinsic) Apoptosis Pathway.

Triptolide has also been shown to induce apoptosis via the extrinsic pathway by up-regulating the expression of death receptors like Fas[10].

-

Ligand-Receptor Binding: The process is initiated by the binding of ligands (e.g., FasL) to their corresponding death receptors on the cell surface.

-

DISC Formation: This binding leads to the recruitment of adaptor proteins and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).

-

Caspase-8 Activation: Within the DISC, pro-caspase-8 is cleaved and activated.

-

Executioner Caspase Activation: Activated caspase-8 directly cleaves and activates executioner caspases like caspase-3, leading to apoptosis[10].

Caption: Death Receptor (Extrinsic) Apoptosis Pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, compounds from Tripterygium can exert cytotoxic effects by arresting the cell cycle at various checkpoints, thereby preventing cancer cell proliferation. Triptolide has been shown to cause cell cycle arrest, contributing to its anti-tumor effects[11].

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the cytotoxic effects of compounds like those found in Tripterygium regelii.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., triterpenoids from T. regelii) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Taxol).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Caption: MTT Assay Experimental Workflow.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Treat cells with the test compound as described for the MTT assay.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells).

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, caspases).

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a method like the BCA assay.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-caspase-3).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.

Conclusion and Future Directions

While specific data on the cytotoxic effects of Regelidine are currently lacking, its origin from Tripterygium regelii places it in a family of compounds with well-documented and potent anti-cancer properties. The triterpenoids, and particularly the widely studied Triptolide and Celastrol from the Tripterygium genus, exert their cytotoxic effects primarily through the induction of apoptosis via both mitochondrial and death receptor pathways.

Future research should focus on the isolation and purification of Regelidine in sufficient quantities to perform comprehensive cytotoxic screening against a panel of cancer cell lines. Should it exhibit significant activity, further investigation into its specific mechanism of action will be warranted, following the experimental protocols outlined in this guide. Such studies will be crucial in determining whether Regelidine can be developed as a novel therapeutic agent for the treatment of cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant Activity and Protective Effects of Tripterygium regelii Extract on Hydrogen Peroxide-Induced Injury in Human Dopaminergic Cells, SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Main Anticancer Bullets of the Chinese Medicinal Herb, Thunder God Vine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triterpenoids from the stems of Tripterygium regelii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Feasibility of Integrating Tripterygium wilfordii into Modern Cancer T" by Andy Vo [scholarscompass.vcu.edu]

- 7. Novel pancreatic cancer drug derived from a Chinese plant being tested in the laboratory - Pancreatic Cancer Action Network [pancan.org]

- 8. Antioxidant activity and protective effects of Tripterygium regelii extract on hydrogen peroxide-induced injury in human dopaminergic cells, SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Triptolide Induces Apoptosis Through Fas Death and Mitochondrial Pathways in HepaRG Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of cancer cell death induction by triptolide: A comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Regelidine: A Technical Whitepaper

Disclaimer: Information regarding the specific compound "Regelidine" is not currently available in published scientific literature. This document provides a detailed overview of the known anti-inflammatory properties of compounds isolated from the plant genus Tripterygium, including Tripterygium regelii, the reported source of Regelidine. The mechanisms and data presented are based on studies of well-characterized molecules from this genus, such as triptolide and celastrol, and serve as a predictive framework for the potential bioactivity of novel compounds like Regelidine.

Introduction

The genus Tripterygium, which includes the species Tripterygium wilfordii and Tripterygium regelii, has a long history in traditional Chinese medicine for the treatment of inflammatory and autoimmune diseases.[1][2] Modern phytochemical research has identified a plethora of bioactive secondary metabolites, including diterpenoids, triterpenoids, and alkaloids, as the active principles responsible for these therapeutic effects.[1][3][4] Among these, triptolide and celastrol are the most extensively studied compounds and have demonstrated potent anti-inflammatory and immunosuppressive activities.[1][3][5][6] This technical guide will synthesize the current understanding of the anti-inflammatory mechanisms of compounds derived from Tripterygium, providing a foundational perspective for the potential properties of Regelidine.

Hypothetical Anti-inflammatory Mechanism of Action

Based on the known activities of related compounds, a natural product isolated from Tripterygium regelii would likely exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanism is anticipated to be the inhibition of pro-inflammatory gene expression.[1][7][8]

Key Molecular Targets and Signaling Pathways

Compounds from the Tripterygium genus are known to interfere with several critical inflammatory signaling cascades:

-

NF-κB (Nuclear Factor-kappa B) Signaling Pathway: The NF-κB pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Triptolide, a prominent diterpenoid from Tripterygium, has been shown to inhibit NF-κB activation.[1][6][9][10][11] This inhibition can occur at multiple levels, including preventing the degradation of the inhibitory IκBα protein and blocking the nuclear translocation of the p65 subunit of NF-κB.[11] Celastrol also demonstrates potent inhibitory effects on the NF-κB pathway.[12][13]

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to the nucleus to regulate the expression of inflammatory mediators. Triptolide has been found to suppress the activation of the MAPK pathway in various cell types.[5] Similarly, celastrol has been reported to downregulate ERK/MAPK phosphorylation.[12]

-

STAT3 (Signal Transducer and Activator of Transcription 3) Signaling Pathway: The JAK-STAT pathway is critical for cytokine signaling. Triptolide has been shown to inhibit the IL-6/STAT3 signaling pathway, which is implicated in autoimmune and inflammatory diseases.[6][9][11]

-

Inhibition of Pro-inflammatory Mediators: A primary outcome of the inhibition of these signaling pathways is the reduced production of a wide array of pro-inflammatory molecules. Extracts and isolated compounds from Tripterygium have been shown to decrease the expression of TNF-α, IL-1β, IL-2, IL-6, IL-8, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][5][6][7][14]

Experimental Protocols: General Methodologies for Assessing Anti-inflammatory Activity

While specific experimental protocols for Regelidine are unavailable, the following are standard methodologies used to characterize the anti-inflammatory properties of natural products like those from Tripterygium.

In Vitro Assays

-

Cell Viability Assay (e.g., MTT or WST-1 Assay):

-

Objective: To determine the cytotoxic concentration of the compound on relevant cell lines (e.g., macrophages like RAW 264.7, or immune cells like Jurkat T cells).

-

Methodology: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 24-48 hours. A reagent (MTT or WST-1) is then added, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured to determine cell viability relative to an untreated control.

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Objective: To measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Methodology: RAW 264.7 macrophages are pre-treated with various concentrations of the test compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours. The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

-

Cytokine Production Measurement (ELISA):

-

Objective: To quantify the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6, IL-1β) secretion from stimulated immune cells.

-

Methodology: Immune cells (e.g., macrophages, peripheral blood mononuclear cells) are pre-treated with the test compound and then stimulated with an inflammatory agent (e.g., LPS). After a suitable incubation period, the cell culture supernatant is collected, and the concentration of specific cytokines is determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis for Signaling Proteins:

-

Objective: To assess the effect of the compound on the phosphorylation and expression of key proteins in inflammatory signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).

-

Methodology: Cells are treated with the test compound and/or an inflammatory stimulus for a specific duration. Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific for the target proteins (both total and phosphorylated forms) and subsequently with a secondary antibody. The protein bands are visualized using a chemiluminescent substrate.

-

Visualizations of Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by a bioactive compound from Tripterygium regelii, based on the known mechanisms of related molecules.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Regelidine.

Caption: Potential inhibitory effect of Regelidine on the MAPK signaling cascade.

Quantitative Data Summary

Due to the absence of published studies on Regelidine, no quantitative data on its anti-inflammatory properties can be presented. Research on related compounds has demonstrated potent activity, often in the nanomolar to low micromolar range for in vitro inhibition of inflammatory markers. For instance, triptolide has been shown to inhibit the production of various cytokines with IC₅₀ values in the nanomolar range.[11]

Conclusion and Future Directions